rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one
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Overview
Description
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its intricate molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups such as halides or ethers.
Scientific Research Applications
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure and potential bioactivity suggest it could be developed into therapeutic agents.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that play critical roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine: This compound shares a similar bicyclic structure and has been studied for its biological activities.
Ficellomycin: An aziridine antibiotic with a unique mechanism of action, showing high activity against Gram-positive bacteria.
Uniqueness
What sets 6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its unique structure allows for a wide range of modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H14O6 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12?,13?,14?,15-/m1/s1 |
InChI Key |
MBQNFMDTXFFAJQ-MLGYPOCJSA-N |
Isomeric SMILES |
C[C@]12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Canonical SMILES |
CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Origin of Product |
United States |
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